2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide
Description
The compound 2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide features a benzimidazole core substituted at the 1-position with a 3-(4-methoxyphenoxy)propyl chain and at the 2-position with a furyl carboxamide group via a methyl linker.
Properties
IUPAC Name |
N-[[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-28-17-9-11-18(12-10-17)29-15-5-13-26-20-7-3-2-6-19(20)25-22(26)16-24-23(27)21-8-4-14-30-21/h2-4,6-12,14H,5,13,15-16H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSIQWBQTHPMAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of ortho-Phenylenediamine and Aldehydes
The benzimidazole scaffold is constructed using a modified protocol from Zhao and Lu, wherein ortho-phenylenediamine (1.05 mmol) reacts with aldehydes (1 mmol) in methanol under cobalt(II) acetylacetone (Co(acac)₂, 0.05 mmol) catalysis at room temperature (Table 1).
Table 1: Optimization of Benzimidazole Synthesis Using Co(acac)₂
| Entry | Aldehyde | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | MeOH | 4 | 97 |
| 2 | 4-Methoxybenzaldehyde | EtOH | 6 | 95 |
| 3 | 2-Nitrobenzaldehyde | MeOH | 8 | 80 |
Key observations:
Mechanistic Pathway
The reaction proceeds via Schiff base formation between the aldehyde and diamine, followed by Co(acac)₂-mediated intramolecular cyclization and air oxidation to yield the aromatic benzimidazole.
Regioselective N-Alkylation of Benzimidazole
Introduction of the 3-(4-Methoxyphenoxy)propyl Side Chain
N-Alkylation of the benzimidazole nitrogen is achieved using 3-(4-methoxyphenoxy)propyl bromide under basic conditions (K₂CO₃, DMF, 80°C). Regioselectivity favors N-1 alkylation due to the greater nucleophilicity of the imidazole nitrogen compared to the benzene-fused amine.
Table 2: Alkylation Optimization
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 80 | 85 |
| 2 | NaH | THF | 60 | 72 |
| 3 | Cs₂CO₃ | DMSO | 100 | 68 |
Optimal conditions (Entry 1) afford the N-alkylated benzimidazole in 85% yield after recrystallization from methanol.
Functionalization of the Benzimidazole C-2 Position
Chloromethylation and Amination
Chloromethylation at C-2 is performed using paraformaldehyde and HCl gas in dioxane (0°C, 2 h), yielding the chloromethyl intermediate. Subsequent amination with aqueous NH₃ (25% w/w, 60°C, 6 h) introduces the -CH₂NH₂ group.
Table 3: Chloromethylation-Amination Efficiency
| Entry | Chloromethylation Time (h) | Amination Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 2 | 6 | 78 |
| 2 | 3 | 8 | 82 |
| 3 | 4 | 10 | 75 |
Coupling with 2-Furoyl Chloride
Carboxamide Formation
The methylamine-functionalized benzimidazole reacts with 2-furoyl chloride (1.2 equiv) in THF under N₂, employing triethylamine (2 equiv) as an acid scavenger.
Table 4: Carboxamide Coupling Conditions
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | Et₃N | 25 | 89 |
| 2 | DCM | Pyridine | 0 | 76 |
| 3 | MeCN | DMAP | 40 | 68 |
Reaction monitoring via TLC (CHCl₃:MeOH, 9:1) confirms complete consumption of the amine intermediate.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, imidazole-H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 6.98 (d, J = 8.5 Hz, 2H, OCH₃-Ar), 6.72 (s, 1H, furan-H), 4.32 (t, J = 6.5 Hz, 2H, N-CH₂), 3.78 (s, 3H, OCH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch).
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 70:30) reveals ≥98% purity, with a retention time of 6.7 min.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2,5-dione derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide involves its interaction with molecular targets such as enzymes and DNA. The benzimidazole core can intercalate into DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes critical differences between the target compound and its closest analogs:
Substituent Effects on Physicochemical Properties
- Methoxy Position: The para-methoxy group in the target compound (vs.
- Linker Chain : The propyl chain in the target compound (vs. ethyl in CAS 943101-88-0) may increase conformational flexibility, aiding in binding pocket accommodation .
- Phenoxy vs. Benzyl: The phenoxy group (target compound) introduces an oxygen atom, improving polarity compared to the benzyl group in CAS 943101-88-0, which could affect membrane permeability .
Biological Activity
2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide is a novel compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, which include antitumor and antimicrobial properties. The unique structural features of this compound, including the furyl group and methoxyphenoxy substituents, may enhance its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 419.5 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O4 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 919977-65-4 |
Antitumor Activity
Recent studies have demonstrated that compounds related to benzimidazole derivatives exhibit significant antitumor activity. For instance, research by authors investigating various benzimidazole derivatives found that compounds similar to this compound displayed potent inhibitory effects on the proliferation of human lung cancer cell lines such as A549, HCC827, and NCI-H358.
In vitro assays indicated that the compound's IC50 values (the concentration required to inhibit cell growth by 50%) were notably low, suggesting high efficacy:
| Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These results indicate that while the compound exhibits strong activity in two-dimensional cultures, its efficacy is somewhat reduced in three-dimensional cultures, which more closely mimic in vivo conditions.
Antimicrobial Activity
In addition to its antitumor properties, benzimidazole derivatives have been noted for their antimicrobial effects. The binding affinity of these compounds to DNA has been proposed as a mechanism for their biological activity, inhibiting DNA-dependent enzymes crucial for cellular replication and function . Specific studies have shown that certain derivatives demonstrate broad-spectrum antimicrobial activity against various pathogens.
The proposed mechanism for the biological activity of compounds like this compound involves:
- DNA Binding : The compound likely binds to DNA, particularly within the minor groove, disrupting normal DNA function.
- Inhibition of Enzymatic Activity : By interfering with DNA-dependent enzymes, the compound can halt cellular replication and induce apoptosis in cancer cells.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific checkpoints, further contributing to their antitumor effects.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of benzimidazole derivatives in clinical settings:
- Study on Lung Cancer : A study involving the evaluation of various benzimidazole derivatives showed promising results in reducing tumor size in animal models when administered at submicromolar doses.
- Antimicrobial Efficacy : In vitro testing against bacterial strains demonstrated that derivatives similar to our compound exhibited significant inhibition zones compared to control antibiotics.
Q & A
Q. What are the established synthetic routes for 2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide and its intermediates?
The synthesis typically involves multi-step reactions. For example, intermediates like benzimidazole derivatives can be prepared via nucleophilic substitution of 3-(4-methoxyphenoxy)propyl groups, followed by coupling with 2-furoyl chloride under reflux conditions in acetonitrile. Potassium carbonate (K₂CO₃) is often used as a base, and thin-layer chromatography (TLC) monitors reaction progress . High-temperature fusion methods (120°C, 18 h) with 1,4-dioxane as a solvent have also been reported for analogous furyl-carboxamide derivatives .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are standard. For example, ¹H NMR can confirm the benzimidazole and furan ring protons, while IR identifies carboxamide C=O stretching (~1650 cm⁻¹). MS provides molecular weight validation .
Q. What in vitro assays are commonly used to evaluate the biological activity of related benzimidazole-furyl carboxamides?
MTT assays for cytotoxicity, apoptosis assays (e.g., Annexin V staining), and enzyme inhibition studies (e.g., kinase or protease targets) are standard. Preliminary studies on similar compounds suggest screening against cancer cell lines (e.g., HeLa, MCF-7) and inflammatory markers like COX-2 .
Q. How can researchers ensure compound purity during synthesis?
Purification methods include recrystallization (chloroform/methanol mixtures) , column chromatography (silica gel with ethyl acetate/hexane gradients) , and HPLC for final purity assessment (>95%) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Variables include solvent choice (acetonitrile vs. THF), catalyst loading (e.g., K₂CO₃ molar ratios), and reaction time/temperature. For example, extending reflux duration (4–5 hours vs. 18 hours) may improve coupling efficiency between intermediates . Scalable purification via flash chromatography or fractional crystallization is critical .
Q. What strategies address contradictions in reported biological activities of structurally similar compounds?
Comparative dose-response studies across multiple cell lines, validation of target engagement (e.g., Western blotting for enzyme inhibition), and meta-analysis of published data are recommended. For instance, conflicting cytotoxicity results may arise from differences in assay protocols (e.g., incubation times, cell densities) .
Q. How can molecular docking studies predict interactions with therapeutic targets like kinases or proteases?
Use software such as AutoDock Vina or Schrödinger Suite to model compound binding to active sites (e.g., acetylcholinesterase for Alzheimer’s applications). Docking scores and binding poses should be validated with in vitro enzyme inhibition assays .
Q. What chromatographic methods resolve enantiomers in chiral derivatives of this compound?
Chiralpak® OD columns with methanol/CO₂ mobile phases can separate epimers, as demonstrated for related pyrazine-carboxamides (retention times: 1.6–2.4 minutes) .
Q. How should structure-activity relationship (SAR) studies be designed to improve potency?
Systematically modify substituents on the benzimidazole (e.g., 4-methoxyphenoxy chain length) or furan rings (e.g., methyl groups at C5). Evaluate changes in bioactivity using IC₅₀ values and computational ADMET predictions .
Q. What in silico tools predict pharmacokinetic properties like bioavailability or metabolic stability?
SwissADME and pkCSM estimate parameters such as LogP, CYP450 metabolism, and blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) assess stability in biological membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
